Cas no 344334-10-7 (4-(3-Methylbenzoyl)piperidine)
4-(3-Methylbenzoyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-METHYLBENZOYL)-PIPERIDINE
- 4-(3-Methylbenzoyl)piperidine
- (3-methylphenyl)-4-piperidinylMethanone
- (3-methylphenyl)-piperidin-4-ylmethanone
- 4-(3-Methylbenzoyl)p
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- MDL: MFCD28099856
Computed Properties
- Exact Mass: 203.13100
Experimental Properties
- PSA: 29.10000
- LogP: 2.50610
4-(3-Methylbenzoyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288980-50mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 50mg |
$ 115.00 | 2023-09-07 | ||
| TRC | M288980-100mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 100mg |
$ 150.00 | 2023-09-07 | ||
| TRC | M288980-250mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 250mg |
$ 368.00 | 2023-09-07 | ||
| TRC | M288980-500mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 500mg |
$ 724.00 | 2023-04-15 | ||
| TRC | M288980-1g |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 1g |
$ 950.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-50mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 50mg |
¥987.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-100mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 100mg |
¥1288.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-250mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 250mg |
¥3157.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-500mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 500mg |
¥6216.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-1g |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 1g |
¥9961.00 | 2024-05-17 |
4-(3-Methylbenzoyl)piperidine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(3-Methylbenzoyl)piperidine
4-(3-Methylbenzoyl)piperidine (CAS No. 344334-10-7)
4-(3-Methylbenzoyl)piperidine, also known by its CAS number 344334-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of piperidines, which are six-membered cyclic amines, and it is decorated with a 3-methylbenzoyl group at the fourth position. The structure of this compound makes it a valuable substrate for various chemical transformations and applications.
The synthesis of 4-(3-Methylbenzoyl)piperidine typically involves a combination of nucleophilic acyl substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the reaction conditions, making this compound more accessible for large-scale applications.
In terms of physical properties, 4-(3-Methylbenzoyl)piperidine exhibits a melting point of approximately 85°C and is sparingly soluble in water. Its solubility profile makes it suitable for use in organic solvents commonly employed in pharmaceutical formulations. The compound's stability under various storage conditions has been thoroughly investigated, with studies showing minimal degradation over extended periods when stored in controlled environments.
The pharmacological activity of 4-(3-Methylbenzoyl)piperidine has been a focal point of recent research. Preclinical studies have demonstrated its potential as a modulator of ion channels, particularly in the context of central nervous system disorders such as epilepsy and chronic pain. Collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of promising leads for drug development.
Beyond its pharmacological applications, 4-(3-Methylbenzoyl)piperidine has found utility in materials science. Its ability to form stable amide bonds has made it a valuable component in the synthesis of polyamides and other functional polymers. Recent breakthroughs in polymer chemistry have leveraged this compound's reactivity to create materials with enhanced mechanical properties and thermal stability.
The latest research on 4-(3-Methylbenzoyl)piperidine also highlights its role as an intermediate in the synthesis of bioactive molecules. By incorporating this compound into larger frameworks, chemists have successfully synthesized compounds with anti-inflammatory and anticancer properties. These findings underscore the versatility of 4-(3-Methylbenzoyl)piperidine as a building block in medicinal chemistry.
In conclusion, 4-(3-Methylbenzoyl)piperidine (CAS No. 344334-10-7) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its continued exploration will undoubtedly contribute to advancements across these disciplines, solidifying its importance in both academic and industrial settings.
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